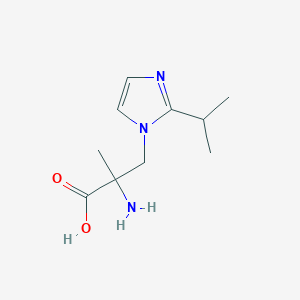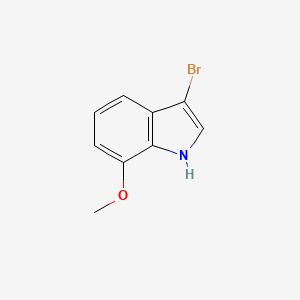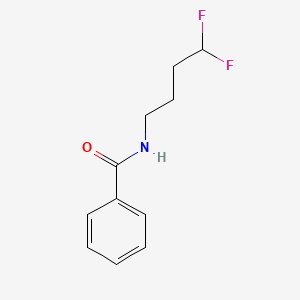
1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione is an organic compound featuring a cyclopropyl group and an ethyl-substituted thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl ketones with thiophene derivatives in the presence of a base. The reaction conditions often include solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure high-quality output .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like acetonitrile or dimethylformamide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, alkylated, or arylated derivatives.
Applications De Recherche Scientifique
1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
- 1-Cyclopropyl-3-(2,4-dimethylthiazol-5-yl)propane-1,3-dione
- 1-Cyclopropyl-3-furan-2-yl-propenone
- 1,3-Propanedione, 1-cyclopropyl-3-(5-ethyl-2-thienyl)-
Comparison: 1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its cyclopropyl group also contributes to its unique steric and electronic properties, influencing its interactions with molecular targets .
Propriétés
Formule moléculaire |
C12H14O2S |
|---|---|
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
1-cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione |
InChI |
InChI=1S/C12H14O2S/c1-2-9-5-6-12(15-9)11(14)7-10(13)8-3-4-8/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
FYLVEQNIECOVEI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(S1)C(=O)CC(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid](/img/structure/B13622919.png)
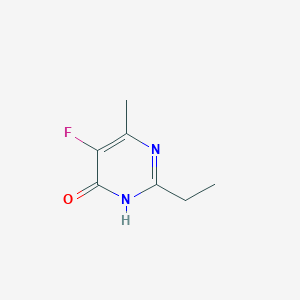
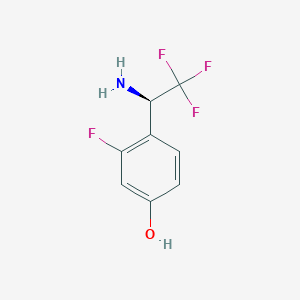
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13622939.png)
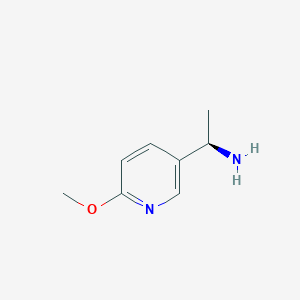
![2-Tert-butyl 8-ethyl 8-fluoro-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B13622955.png)
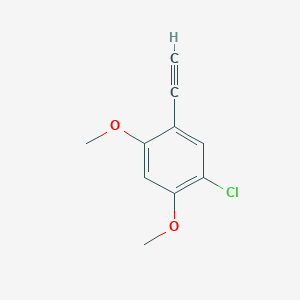
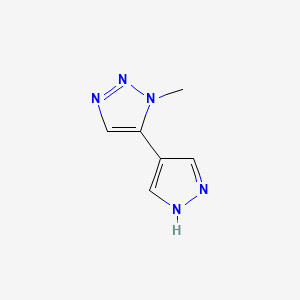
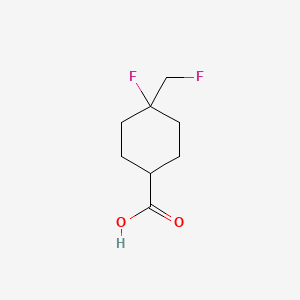
![4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propan-2-yl)benzoic acid](/img/structure/B13622974.png)
